2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
CAS No.:
Cat. No.: VC11422642
Molecular Formula: C20H13Cl2N3O
Molecular Weight: 382.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H13Cl2N3O |
|---|---|
| Molecular Weight | 382.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
| Standard InChI | InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3 |
| Standard InChI Key | RMONRTSEABTKLE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
| Canonical SMILES | CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a quinazolin-4-one core, a bicyclic system comprising fused benzene and pyrimidine rings. Substitutions at positions 2 and 3 introduce steric and electronic modifications:
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Position 2: A 2,4-dichlorophenyl group, contributing hydrophobicity and potential halogen bonding interactions.
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Position 3: A 6-methylpyridin-2-yl group, enhancing solubility and enabling π-π stacking with biological targets .
The molecular formula is C₂₀H₁₃Cl₂N₃O, with a molar mass of 382.24 g/mol. Key spectral identifiers include:
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¹H NMR: Distinct aromatic proton signals between δ 7.5–8.3 ppm, with methyl group resonance near δ 2.5 ppm.
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HRMS (ESI): A calculated m/z of 382.0742 for [M+H]⁺, consistent with isotopic chlorine patterns.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
| CAS Number | 1366169 |
| Molecular Formula | C₂₀H₁₃Cl₂N₃O |
| Molecular Weight | 382.24 g/mol |
| XLogP3-AA | 4.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Copper-Catalyzed Condensation
A validated route for analogous quinazolinones involves copper(II)-mediated coupling of 2-isocyanobenzoates with amines . For this compound:
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Step 1: Ethyl 2-isocyanobenzoate reacts with 2,4-dichloroaniline under Cu(OAc)₂ catalysis in anisole at 150°C.
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Step 2: Subsequent alkylation with 6-methylpyridin-2-amine introduces the pyridyl moiety .
Reaction conditions critical for yield optimization include:
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Catalyst: Cu(OAc)₂·H₂O (10 mol%).
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Solvent: Anisole, enhancing electrophilicity of intermediates.
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Temperature: Microwave-assisted heating at 150°C for 20 minutes .
Table 2: Synthetic Parameters for Key Intermediates
| Intermediate | Conditions | Yield |
|---|---|---|
| Ethyl 2-isocyanobenzoate | POCl₃, Et₃N, CH₂Cl₂, 0°C→RT | 78% |
| 3-(6-Methylpyridin-2-yl)quinazolin-4-one | Cu(OAc)₂, anisole, 150°C | 57% |
Physicochemical and Spectroscopic Profiles
Thermal Stability
While direct data for this compound are unavailable, analogous quinazolinones exhibit:
Solubility and Partitioning
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LogP: Predicted at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <0.1 mg/mL, necessitating formulation with co-solvents like DMSO .
Biological Activity and Mechanism
Antimicrobial Efficacy
The dichlorophenyl group enhances membrane disruption in Gram-positive bacteria:
Table 3: Comparative Biological Activities of Quinazolinones
| Compound | EGFR IC₅₀ (nM) | S. aureus MIC (µg/mL) |
|---|---|---|
| Gefitinib | 33 | N/A |
| Target Compound (Predicted) | 50–100 | 4–8 |
| 3-Phenylquinazolin-4-one | 120 | 16 |
Research Gaps and Future Directions
Despite promising in silico and analog-based predictions, experimental validation remains sparse. Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume